N,N'-diisopropylsulfamide
Overview
Description
N,N’-Diisopropylsulfamide is an organosulfur compound with the molecular formula C6H16N2O2S It is characterized by the presence of two isopropyl groups attached to the nitrogen atoms of a sulfamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diisopropylsulfamide can be synthesized through the reaction of sulfamide with isopropylamine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane or ethanol, and the process is carried out at room temperature. The reaction can be represented as follows:
Sulfamide+2Isopropylamine→N,N’-Diisopropylsulfamide+2Ammonia
Industrial Production Methods: In an industrial setting, the production of N,N’-Diisopropylsulfamide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diisopropylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfonamides
Reduction: Amines
Substitution: Various substituted sulfamides
Scientific Research Applications
N,N’-Diisopropylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism by which N,N’-Diisopropylsulfamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of proteins. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
N,N’-Diisopropylsulfamide can be compared with other similar compounds, such as:
N,N-Diisopropylformamide: Both compounds contain isopropyl groups attached to nitrogen atoms, but N,N-Diisopropylformamide has a formamide moiety instead of a sulfamide moiety.
Sulfonamides: These compounds share the sulfonamide functional group but differ in the nature of the substituents attached to the nitrogen atoms.
Uniqueness: N,N’-Diisopropylsulfamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(propan-2-ylsulfamoyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O2S/c1-5(2)7-11(9,10)8-6(3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCGQKFWZSTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384731 | |
Record name | N,N'-diisopropylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6104-07-0 | |
Record name | N,N'-diisopropylsulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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